molecular formula C13H16N2O B14804742 6-Tert-butyl-5-cyclopropoxynicotinonitrile

6-Tert-butyl-5-cyclopropoxynicotinonitrile

Cat. No.: B14804742
M. Wt: 216.28 g/mol
InChI Key: VONIGPRRIXYXHK-UHFFFAOYSA-N
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Description

6-Tert-butyl-5-cyclopropoxynicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a nitrile group attached to a nicotinonitrile core. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-5-cyclopropoxynicotinonitrile typically involves the reaction of tert-butylmagnesium chloride with 2-bromo-5-cyanopyridine. This reaction proceeds under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Tert-butyl-5-cyclopropoxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

6-Tert-butyl-5-cyclopropoxynicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Tert-butyl-5-cyclopropoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Tert-butylnicotinonitrile
  • tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
  • tert-Butyl substituted hetero-donor TADF compounds

Comparison: 6-Tert-butyl-5-cyclopropoxynicotinonitrile is unique due to the presence of both a cyclopropoxy group and a nitrile group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

6-tert-butyl-5-cyclopropyloxypyridine-3-carbonitrile

InChI

InChI=1S/C13H16N2O/c1-13(2,3)12-11(16-10-4-5-10)6-9(7-14)8-15-12/h6,8,10H,4-5H2,1-3H3

InChI Key

VONIGPRRIXYXHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=N1)C#N)OC2CC2

Origin of Product

United States

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